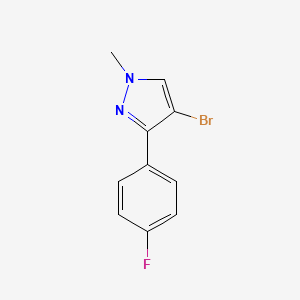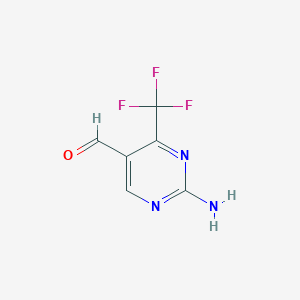![molecular formula C27H38AgClN2 B3030157 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver CAS No. 873297-19-9](/img/new.no-structure.jpg)
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is a complex compound that has garnered significant interest in the fields of chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver typically involves the reaction of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with silver chloride. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Aplicaciones Científicas De Investigación
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials .
Mecanismo De Acción
The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and form stable complexes, which can then participate in various catalytic and biological processes. The pathways involved include electron transfer and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares a similar imidazole core but differs in its chloride counterion.
N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Another related compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is unique due to its silver coordination, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific catalytic or electronic properties .
Propiedades
Número CAS |
873297-19-9 |
|---|---|
Fórmula molecular |
C27H38AgClN2 |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver |
InChI |
InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1 |
Clave InChI |
YFNYNZOWUDZMFM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)


![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)



![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

